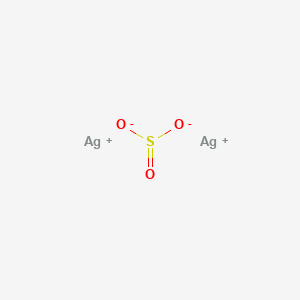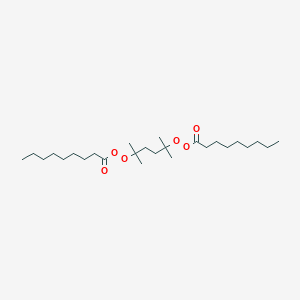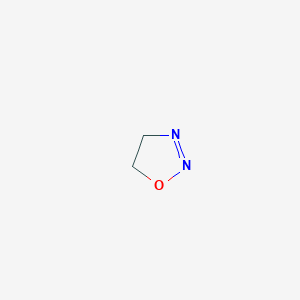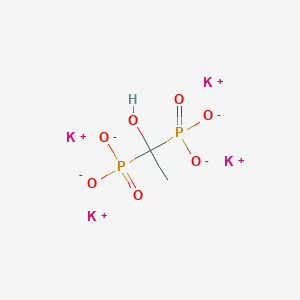
Chloroisocyanuric acid
Vue d'ensemble
Description
Chloroisocyanuric acid, also known as Trichloroisocyanuric acid, is an organic compound with the formula (C3Cl3N3O3). It is used as an industrial disinfectant, bleaching agent, and a reagent in organic synthesis . This white crystalline powder, which has a strong “chlorine odour,” is sometimes sold in tablet or granule form for domestic and industrial use .
Synthesis Analysis
Trichloroisocyanuric acid is prepared from cyanuric acid via a reaction with chlorine gas and trisodium cyanurate . It is used in chemical synthesis as an easy to store and transport chlorine gas source, it is not subject to hazardous gas shipping restrictions, and its reaction with hydrochloric acid produces relatively pure chlorine .Molecular Structure Analysis
The molecular formula of Chloroisocyanuric acid is C3H2ClN3O3 .Chemical Reactions Analysis
Trichloroisocyanuric acid is used in various chemical reactions. For example, it can efficiently oxidize primary alcohols to the corresponding aldehydes at room temperature . It can also convert primary and secondary alcohols into the corresponding α-chloro aldehydes and α-chloro ketones . Moreover, it can provide acyl fluorides directly from three different functional group precursors: carboxylic acids, aldehydes, or alcohols .Physical And Chemical Properties Analysis
Trichloroisocyanuric acid is a colorless solid with a density of 2.19 ± 0.1 g/cm3. It has a melting point of 246 to 247 °C and decomposes when boiled. It is slightly soluble in water (1.2%) and soluble in chlorocarbons, acetone, and acetonitrile .Applications De Recherche Scientifique
Water Disinfection : Chloroisocyanurates, such as sodium dichloroisocyanurate and trichloroisocyanuric acid, are used for disinfecting water. These compounds release chlorine for water treatment and can be studied to understand chemical concepts like stoichiometry, acid-base reactions, and chlorinating agents (Pinto & Rohrig, 2003).
Chemical Synthesis and Oxidation : Trichloroisocyanuric acid serves as an effective oxidizing agent for converting urazoles to triazolinediones, under various conditions, including solvent-free environments (Zolfigol et al., 2002).
Catalysis in Chemical Reactions : It's used as a catalyst for transthioacetalization of diacetals and for the efficient deprotection of thioacetals to carbonyl compounds (Firouzabadi et al., 2002).
Swimming Pool Water Treatment : Chloroisocyanurates stabilize chlorine disinfectants in swimming pools and decompose to release chlorine and cyanuric acid. Studies have shown that ingested cyanuric acid from pool water is non-toxic and passes through the body unmetabolized (Dufour et al., 2006).
Synthesis of Chlorophosphates : Trichloroisocyanuric acid is used for converting dialkyl phosphites to dialkyl chlorophosphates under mild conditions (Acharya et al., 2005).
Potential Hazards : It's a potent bleach and fungicide, but can produce chlorine gas when put in water, posing risks like pneumomediastinum upon acute inhalation (Li et al., 2011).
Promotion of Trifluoromethylation : Used for promoting trifluoromethylation in the construction of CF3-containing 4,5-dihydroisoxazoles from allylic oximes (Zhang et al., 2017).
Immunotoxicity Studies : Effects on zebrafish development and immunotoxicity have been studied, showing potential oxidative stress and cell apoptosis effects (Liu et al., 2021).
Chemistry in Swimming Pool Water : The chemistry of chloroisocyanurates in swimming pool water treatment has been analyzed, including their bactericidal efficiency (Gardiner, 1973).
Activation of Thioglycosides : Trichloroisocyanuric acid, in combination with TMSOTf, is used for glycosylation reactions based on thioglycoside donors (Basu et al., 2012).
Mécanisme D'action
Safety and Hazards
Trichloroisocyanuric acid is a strong oxidizing agent and may ignite organic compounds with which it comes in contact . It may vigorously react with small quantities of water releasing chlorine gas . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death .
Orientations Futures
The global Trichloroisocyanuric Acid (TCCA) Market is expected to exceed US$ 3,038.5 million by 2033, with a predicted CAGR of 4.0% between 2023 and 2033 . The demand for trichloroisocyanuric acid (TCCA) is rising, driven by the substance’s expanding use in aquaculture, agriculture, and water treatment . It is also expected to increase as its use as a bleaching and disinfection agent increases .
Propriétés
IUPAC Name |
1-chloro-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOUZVKYLHALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156627 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroisocyanuric acid | |
CAS RN |
13057-78-8 | |
| Record name | Chloroisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroisocyanuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)











